

# Acetamide-2,2,2-d3 versus acetamide toxicity profile

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## Compound Focus: Acetamide-2,2,2-d3

CAS No.: 23724-60-9

Cat. No.: S3332558

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## Acetamide Toxicity Profile and Experimental Data

Acetamide (CAS 60-35-5) is classified as a **Group 2B possible human carcinogen** by the IARC, primarily based on the induction of liver tumors in rats after chronic exposure to high doses [1] [2]. However, recent research suggests it is **not genotoxic** [1].

The table below summarizes the key toxicity findings for acetamide:

Toxicity Aspect	Findings in Acetamide	Key Supporting Studies
<b>Carcinogenicity</b>	• IARC Group 2B (Possible human carcinogen) • Induces liver tumors in rats (chronic, high-dose) • Modest increase in lymphomas in male mice   Chronic rodent bioassays [1] [2]	<b>Genotoxicity</b>
• <b>Not clastogenic, aneugenic, or mutagenic in vivo</b> •	Negative in bacterial reverse mutation tests • Positive results from older, deficient studies could not be replicated   <i>In vivo</i> micronucleus tests in rats/mice; <i>In vivo</i> Pig-a gene mutation assay [1]	<b>Acute Toxicity (Rodent Oral LD<sub>50</sub>)</b>   1 to 7 g/kg [3]
<b>Primary Target Organ</b>	Liver [2] [3]	<b>Mode of Action (MoA)</b>   Likely <b>non-genotoxic</b> , potentially involving <b>mitogenesis</b> (cell proliferation) [2]   28-day toxicogenomic study in rats [2]
<b>Point of Departure (POD)</b>	Transcriptional BMDL <sub>10</sub> : <b>190 mg/kg/day</b> (for cell proliferation) [2]   BMD modeling of Ki67 labeling index & transcriptomic data [2]	

## Detailed Experimental Protocols

Here are the methodologies for the key experiments cited in the table above.

### In Vivo Micronucleus Test

This test detects chromosomal damage by counting micronuclei in immature red blood cells [1].

- **Species/Strain:** Rats and Mice
- **Dosing:** Single oral gavage (water vehicle) at 250, 1000, or 2000 mg/kg acetamide. A subchronic assay also involved rats gavaged at 1000 mg/kg/day for 28 days.
- **Positive Control:** Mitomycin C (1 mg/kg)
- **Endpoint Measurement:** Bone marrow extracted, smears prepared. The ratio of polychromatic to total erythrocytes (P/E) and the incidence of micronucleated polychromatic erythrocytes (MN-PCE) were scored.
- **Key Result:** No increase in MN-PCE incidence or change in P/E ratio at any dose, indicating no clastogenic or aneugenic activity.

### In Vivo Pig-a Gene Mutation Assay

This assay measures somatic *in vivo* gene mutation frequency [1].

- **Species/Strain:** Male Rats
- **Dosing:** Oral gavage with vehicle control or 1500 mg/kg/day acetamide.
- **Endpoint Measurement:** Analysis of mutant phenotype frequencies in red blood cells and reticulocytes using immunolabeling and flow cytometry.
- **Key Result:** No increase in mutant red blood cells or reticulocytes in treated animals, indicating an absence of mutagenic activity.

### 28-Day Toxicogenomics Study in Rats

This study investigated the molecular precursor events to apical toxicity and derived a Point of Departure (POD) [2].

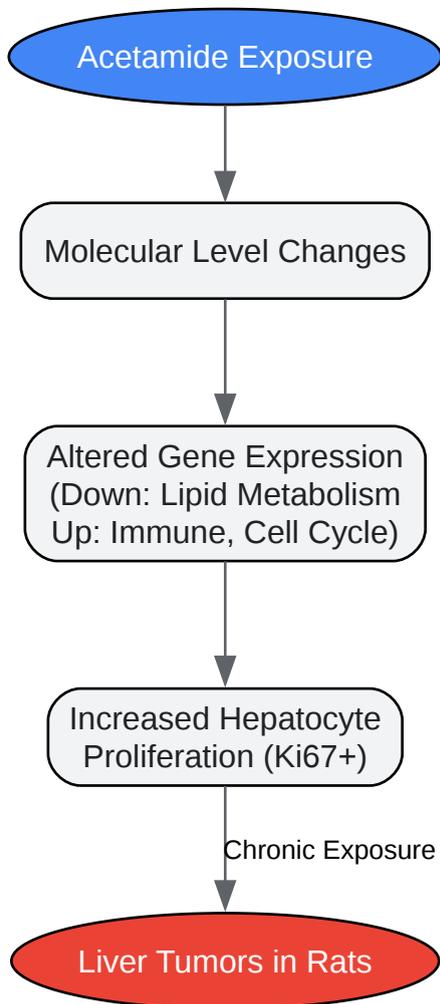
- **Species/Strain:** Male and Female Wistar Rats

- **Dosing:** Oral gavage daily for 28 days with 300 to 1500 mg/kg/day acetamide or water vehicle control.
- **Tissue Collection:** Liver tissue collected for transcriptomic analysis (RNA-Seq) and histopathological evaluation (e.g., Ki67 labeling for cell proliferation).
- **Data Analysis:** Differential gene expression analysis and Benchmark Dose (BMD) modeling applied to both transcriptional data and apical endpoints (like the Ki67 labeling index).
- **Key Result:** Strong concordance between transcriptional and apical PODs. BMD modeling identified a BMDL<sub>10</sub> of 190 mg/kg/day for cell proliferation.

## Acetamide's Potential Mode of Action

Based on the experimental data, the following diagram illustrates the potential non-genotoxic mode of action for acetamide-induced liver tumors in rodents. Please note that the specific key molecular initiating events remain elusive [2].

## Proposed Mitogenic Mode of Action for Acetamide



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The chart illustrates a proposed mitogenic (cell proliferation) mode of action, where sustained exposure to high doses of acetamide leads to increased cell division, which over time can increase the risk of liver tumors in rodents [2].

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## References

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